5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine
Description
5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine is a heterocyclic compound featuring an imidazo[1,2-c]pyrimidine core substituted at position 5 with chlorine and at position 7 with a 3,4-dimethoxyphenyl group. This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications. The 3,4-dimethoxyphenyl moiety contributes electron-donating effects, enhancing binding interactions with aromatic residues in biological targets, while the chlorine atom at position 5 modulates electronic properties and steric bulk .
Properties
IUPAC Name |
5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-19-11-4-3-9(7-12(11)20-2)10-8-13-16-5-6-18(13)14(15)17-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLZBGMPMJLEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyrimidine in the presence of a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chloro group . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include bases like triethylamine (TEA), oxidizing agents like hydrogen peroxide (H₂O₂), and reducing agents like sodium borohydride (NaBH₄) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[1,2-c]pyrimidine derivatives, including 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine, exhibit significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:
- Case Study : A study published in Cancer Letters highlighted the compound's ability to inhibit tumor growth in xenograft models of breast cancer, showcasing its potential as a therapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains.
- Case Study : Research conducted on the antibacterial properties of imidazo[1,2-c]pyrimidines revealed that this compound could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
CNS Activity
There is emerging evidence that compounds containing imidazo[1,2-c]pyrimidine structures may interact with central nervous system (CNS) pathways.
- Case Study : In pharmacological assessments, derivatives similar to 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine have shown promise in modulating neurotransmitter systems, which could lead to developments in treatments for neurological disorders .
Targeting Kinases
The compound has been investigated for its role as a kinase inhibitor, which is crucial in the treatment of various diseases including cancer and metabolic disorders.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5 and 7
Compound 1 : 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine
- Key Features :
- Position 5: Chlorine (electron-withdrawing, enhances electrophilicity).
- Position 7: 3,4-Dimethoxyphenyl (electron-donating, improves solubility and target affinity).
- Applications : Implicated in kinase inhibition (e.g., Syk) due to structural similarity to BAY61-3606 derivatives .
Compound 2 : BAY61-3606 (2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]nicotinamide)
- Key Features: Position 5: Aminonicotinamide group (hydrogen-bond donor/acceptor for kinase binding). Position 7: 3,4-Dimethoxyphenyl.
- Applications : Potent Syk inhibitor with anti-inflammatory activity in rodent models .
- Comparison: The replacement of chlorine with an aminonicotinamide group at position 5 enhances kinase selectivity but reduces lipophilicity compared to the target compound.
Compound 3 : 5-Chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine
- Key Features :
- Position 5: Chlorine.
- Position 7: Trifluoromethyl (strong electron-withdrawing, increases metabolic stability).
- Applications : Research use in drug discovery for its resistance to oxidative metabolism .
Compound 4 : 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
Core Heterocycle Modifications
Compound 5 : 5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (μg/mL) |
|---|---|---|---|
| Target Compound | ~315.7 | 3.2 | <10 (aqueous) |
| BAY61-3606 | 462.3 | 2.8 | 25 (DMSO) |
| 5-Cl-7-CF₃ Derivative | 221.6 | 3.5 | <5 (aqueous) |
| 7-Cl-5-(MeS) Derivative | 199.7 | 2.1 | 15 (DMSO) |
- Trends: Chlorine at position 5 increases logP, while polar groups (e.g., aminonicotinamide) reduce it. The 3,4-dimethoxyphenyl group balances solubility and lipophilicity .
Biological Activity
5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine (CAS Number: 371171-20-9) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article will explore its biological activity, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H12ClN3O2
- Molar Mass : 289.72 g/mol
- Structure : The compound features a chlorinated imidazopyrimidine core substituted with a dimethoxyphenyl group, contributing to its biological profile.
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[1,2-c]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine | MCF-7 | 12.50 | Inhibition of cell proliferation |
| 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine | NCI-H460 | 42.30 | Induction of apoptosis |
Case Study : A study conducted by Bouabdallah et al. demonstrated that similar compounds exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Antiviral Activity
The compound's structure suggests potential antiviral activity as well. Research has shown that imidazopyrimidine derivatives can inhibit viral replication:
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine | HIV-1 | 0.26 |
| 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine | TMV | 0.20 |
This indicates a promising avenue for further exploration in antiviral drug development .
The biological activity of 5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine is thought to involve:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Antiviral Mechanisms : Interference with viral replication processes has been observed in preliminary studies.
Synthesis
The synthesis of 5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine typically involves multi-step organic reactions including:
- Formation of the imidazopyrimidine core.
- Chlorination at the 5-position.
- Introduction of the dimethoxyphenyl group through nucleophilic substitution.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted 2-aminoimidazoles and 1,3-difunctional aliphatic precursors. Key steps include:
- Cyclization : Use microwave-assisted heating (120–150°C, 2–4 hrs) to improve yield and reduce side products .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity, while K₂CO₃ or NaH as bases facilitate deprotonation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol achieves >95% purity.
- Data Table :
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Conventional heating | 65 | 90 | 12 hrs, DMF, K₂CO₃ |
| Microwave-assisted | 82 | 98 | 3 hrs, DMSO, NaH |
Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?
- Methodological Answer :
- NMR : ¹H NMR (500 MHz, DMSO-d₆) identifies methoxy groups (δ 3.8–3.9 ppm) and imidazo-pyrimidine protons (δ 7.2–8.1 ppm). ¹³C NMR confirms chlorine substitution via deshielding effects .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: 344.08) validates molecular weight.
- X-ray Crystallography : Resolves ambiguities in regioselectivity by mapping bond angles and distances .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Methodological Answer :
- Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2, EGFR) at 1–10 µM concentrations.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How can computational methods predict and optimize the compound’s binding affinity for target proteins?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., PDB: 1M17). Focus on halogen bonding between the chloro-substituent and backbone carbonyls .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- Data Table :
| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| JAK2 | -9.2 | 85 ± 12 |
| EGFR | -8.7 | 320 ± 45 |
Q. What strategies resolve contradictions in experimental vs. computational data for reaction mechanisms?
- Methodological Answer :
- Pathway Analysis : Use quantum chemical calculations (Gaussian 16) to map transition states and compare with experimental intermediates (isolated via TLC) .
- Kinetic Isotope Effects : Deuterium labeling at reactive sites (e.g., NH groups) identifies rate-determining steps .
Q. How can machine learning improve the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Feature Engineering : Train models (e.g., Random Forest) on datasets with descriptors like LogP, PSA, and H-bond counts.
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 prioritize derivatives with optimal solubility (LogS > -4) and low hepatotoxicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in bioactivity data across different cell lines?
- Methodological Answer :
- Dose-Response Refinement : Test multiple cell lines (primary vs. immortalized) and normalize data to housekeeping genes (e.g., GAPDH).
- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify non-target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
